Cas no 906160-21-2 (N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenyl group and a 4-methylpiperazine moiety. This structure confers potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors or enzymes due to the fluorophenyl and piperazine functional groups. The compound's design combines lipophilic and hydrophilic properties, enhancing bioavailability and membrane permeability. Its precise mechanism of action depends on further biochemical evaluation, but the presence of the 4-methylpiperazine group suggests possible interactions with neurotransmitter systems. This compound is of interest for medicinal chemistry research, particularly in the development of psychotropic or neuroactive agents.
N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide structure
906160-21-2 structure
Product Name:N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
CAS No:906160-21-2
MF:C20H24FN3O
MW:341.422468185425
CID:5494909
Update Time:2025-05-20

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
    • N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
    • Inchi: 1S/C20H24FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)
    • InChI Key: LNAXBYJNIHDLFL-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=C(F)C=C1)N1CCN(C)CC1)(=O)C1=CC=CC=C1

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Additional information on N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide

Introduction to N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 906160-21-2)

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide, identified by its CAS number 906160-21-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of both fluorophenyl and methylpiperazine moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The benzamide core of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide plays a crucial role in determining its pharmacological properties. Benzamides are well-known for their role as bioactive molecules, often exhibiting inhibitory effects on various enzymes and receptors. The incorporation of a fluorine atom at the para position of the phenyl ring enhances the metabolic stability and binding affinity of the compound, which is a critical factor in drug design. Additionally, the piperazine moiety contributes to the compound's solubility and bioavailability, further enhancing its pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide with biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to modulate these enzymes could lead to novel therapeutic strategies for conditions like arthritis, asthma, and other inflammatory disorders.

In vitro studies have demonstrated that N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide exhibits significant inhibitory activity against COX-2, a key enzyme in the production of prostaglandins that mediate inflammation. The fluorine atom in the phenyl ring appears to enhance the binding affinity by participating in favorable hydrophobic interactions and possibly hydrogen bonding with the active site residues of COX-2. This has led to interest in developing derivatives of this compound that could offer improved efficacy and selectivity.

The role of piperazine derivatives in medicinal chemistry cannot be overstated. Piperazine scaffolds are frequently employed in drug design due to their ability to form multiple hydrogen bonds with biological targets, enhancing binding affinity. In the case of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide, the methylpiperazine group not only contributes to solubility but also interacts favorably with polar residues in protein binding pockets. This dual functionality makes it an attractive candidate for further optimization.

Recent clinical trials have begun to explore the therapeutic potential of compounds similar to N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide in treating neurological disorders. The structural features of this compound suggest that it may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. Preliminary results from these trials are promising, indicating that further development could yield novel treatments for these debilitating conditions.

The synthesis of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring systems efficiently. The introduction of fluorine atoms into aromatic rings is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, recent improvements in synthetic methodologies have made it possible to incorporate fluorine atoms with high selectivity and yield.

The pharmacokinetic properties of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide have been extensively studied to optimize its delivery and efficacy. Absorption studies indicate that the compound is well-absorbed after oral administration, with peak plasma concentrations reached within a few hours post-dosing. Metabolic stability studies have revealed that the compound undergoes biotransformation primarily through cytochrome P450-mediated pathways. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.

The potential side effects associated with N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide have also been evaluated through preclinical studies. Common adverse effects include gastrointestinal disturbances and mild central nervous system depression. These side effects are generally mild and well-tolerated at therapeutic doses. However, long-term studies are necessary to fully assess the safety profile of this compound and identify any rare or serious adverse effects that may emerge with prolonged use.

In conclusion, N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 906160-21-2) is a promising pharmaceutical compound with significant therapeutic potential. Its unique structural features, including the presence of a fluorophenyl group and a methylpiperazine moiety, contribute to its favorable pharmacological properties. Recent research has highlighted its potential as an inhibitor of inflammatory enzymes and as a candidate for treating neurological disorders. Further development efforts are warranted to fully harness its therapeutic potential.

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